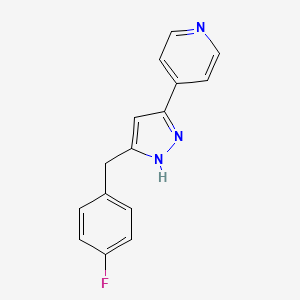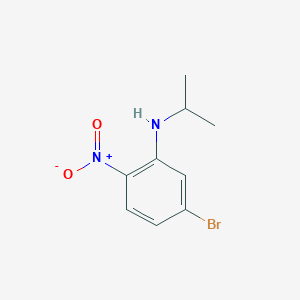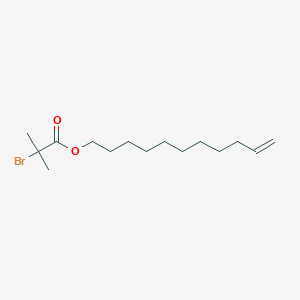
10-十一碳烯基 2-溴异丁酸酯
概述
描述
10-Undecenyl 2-bromoisobutyrate is an organic compound with the molecular formula C15H27BrO2. It is commonly used as an initiator in atom transfer radical polymerization (ATRP) processes. This compound is characterized by its long aliphatic chain and the presence of a bromine atom, which makes it highly reactive in various chemical reactions .
科学研究应用
10-Undecenyl 2-bromoisobutyrate has a wide range of applications in scientific research:
作用机制
Target of Action
10-Undecenyl 2-bromoisobutyrate is primarily used as an initiator in the synthesis of functional polymers
Mode of Action
As an initiator in Atom Transfer Radical Polymerization (ATRP), 10-Undecenyl 2-bromoisobutyrate likely interacts with a transition metal catalyst to generate a radical species. This radical can then react with a monomer to start the polymerization process
Biochemical Pathways
Instead, it plays a crucial role in the chemical pathway of ATRP, facilitating the formation of complex polymer structures .
Result of Action
The primary result of 10-Undecenyl 2-bromoisobutyrate’s action is the formation of polymers via ATRP . The specific molecular and cellular effects would depend on the nature of the polymer being synthesized and its subsequent applications.
Action Environment
The action of 10-Undecenyl 2-bromoisobutyrate is likely influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst. These factors can affect the efficiency of the ATRP process and the properties of the resulting polymer .
生化分析
Biochemical Properties
As an ATRP initiator, it likely interacts with various monomers to initiate the polymerization process . The nature of these interactions would depend on the specific monomers used and the conditions of the reaction.
Molecular Mechanism
In the context of ATRP, 10-Undecenyl 2-bromoisobutyrate likely acts by reacting with a transition metal complex to form a dormant species. This species can react with a monomer to add it to the growing polymer chain .
Temporal Effects in Laboratory Settings
As an ATRP initiator, it is likely stable under the conditions typically used for these reactions .
准备方法
Synthetic Routes and Reaction Conditions: 10-Undecenyl 2-bromoisobutyrate is typically synthesized through the esterification of 10-undecen-1-ol with 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran at temperatures ranging from 0 to 20°C .
Industrial Production Methods: In industrial settings, the production of 10-Undecenyl 2-bromoisobutyrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .
Types of Reactions:
Substitution Reactions: The bromine atom in 10-Undecenyl 2-bromoisobutyrate can be substituted by other nucleophiles, leading to the formation of various derivatives.
Polymerization Reactions: As an ATRP initiator, it plays a crucial role in the polymerization of monomers to form polymers with controlled molecular weights and architectures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Copper-based catalysts are often used in ATRP processes to facilitate the polymerization reactions.
Major Products:
相似化合物的比较
- Allyl 2-bromo-2-methylpropionate
- Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide
- Ethyl α-bromoisobutyrate
- 2-Hydroxyethyl 2-bromoisobutyrate
- Methyl α-bromoisobutyrate
Comparison: 10-Undecenyl 2-bromoisobutyrate stands out due to its long aliphatic chain, which imparts unique properties to the polymers formed using this initiator. Compared to other similar compounds, it provides better control over the polymerization process and results in polymers with enhanced mechanical and thermal properties .
属性
IUPAC Name |
undec-10-enyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO2/c1-4-5-6-7-8-9-10-11-12-13-18-14(17)15(2,3)16/h4H,1,5-13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLOSBPISIVGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630672 | |
| Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255727-66-3 | |
| Record name | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 255727-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
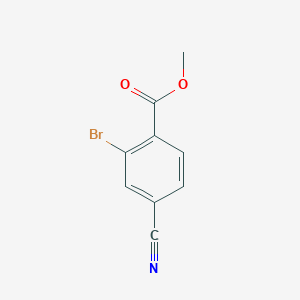


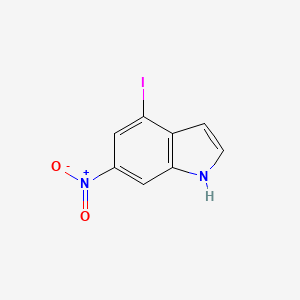
![2-Chloro-4,5-difluorobenzo[d]thiazole](/img/structure/B1604131.png)
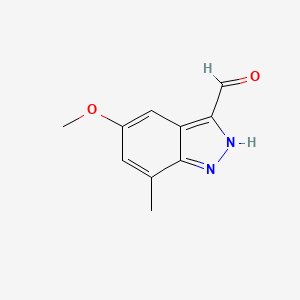
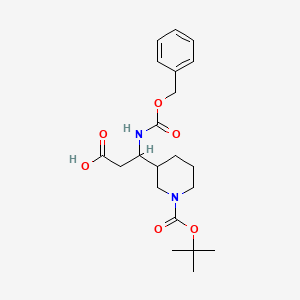

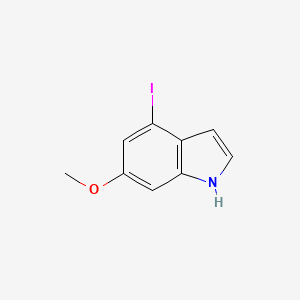
![3-Chloro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1604137.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1604138.png)
